2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenoxy and furan groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Shares the methoxy and methylphenol structure but lacks the oxazole and furan rings.
5-methylfuran-2-carboxylic acid: Contains the furan ring but lacks the oxazole and phenoxy groups.
Oxazole derivatives: Various oxazole compounds with different substituents.
Uniqueness
2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-4-7-16(17(8-12)23-3)24-11-18-21-15(10-25-18)19(22)20-9-14-6-5-13(2)26-14/h4-8,10H,9,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPZLHJSCPAFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=CO2)C(=O)NCC3=CC=C(O3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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